molecular formula C19H20FN3O2 B251799 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Número de catálogo B251799
Peso molecular: 341.4 g/mol
Clave InChI: QIFUNABDVVDVGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

Mecanismo De Acción

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide works by inhibiting PARP, an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, when PARP is inhibited by N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, the damaged DNA cannot be repaired, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a valuable tool for studying the effects of these treatments on cancer cells. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is that it may not be effective in all types of cancer cells. Additionally, the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments have not yet been fully established.

Direcciones Futuras

There are several future directions for research involving N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide. One area of focus is the development of new and more potent PARP inhibitors. Additionally, there is ongoing research to determine the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments. Another area of focus is the identification of biomarkers that can predict which patients will benefit the most from N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide treatment. Finally, there is ongoing research to determine the potential of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative diseases.
In conclusion, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a potent inhibitor of PARP with significant potential as a therapeutic agent for cancer treatment. Its ability to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells make it a valuable tool for cancer research. Ongoing research in the development of new and more potent PARP inhibitors, optimal dosage and treatment regimens, identification of biomarkers, and potential therapeutic applications beyond cancer will continue to advance our understanding of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in its pure form.

Aplicaciones Científicas De Investigación

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatment.

Propiedades

Fórmula molecular

C19H20FN3O2

Peso molecular

341.4 g/mol

Nombre IUPAC

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

Clave InChI

QIFUNABDVVDVGC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

SMILES canónico

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.